N-Propyl 4-bromo-3-methoxybenzamide
Overview
Description
“N-Propyl 4-bromo-3-methoxybenzamide” is a chemical compound with the molecular formula C11H14BrNO2 . It has a molecular weight of 272.14 . The compound is also known by other names such as “4-Bromo-3-methoxy-N-propylbenzamide” and "Benzamide, 4-bromo-3-methoxy-N-propyl-" .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14BrNO2/c1-3-6-13-11(14)8-4-5-9(12)10(7-8)15-2/h4-5,7H,3,6H2,1-2H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm³ . Its boiling point is 349.1±32.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 59.4±3.0 kJ/mol . The flash point is 164.9±25.1 °C . The index of refraction is 1.538 . The molar refractivity is 63.5±0.3 cm³ . The compound has 3 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .Scientific Research Applications
Radiosynthesis and Imaging Applications
Research has shown the utility of similar compounds in the radiosynthesis of ligands for medical imaging, such as γ-emission tomography. For instance, compounds with structures closely related to N-Propyl 4-bromo-3-methoxybenzamide have been used in the synthesis of radioiodinated and radiobrominated ligands targeting serotonin receptors, which could potentially be used as tracers in imaging technologies like PET scans. These studies demonstrate the potential for derivatives of this compound in the development of diagnostic tools for neurological research and the study of receptor distributions in the brain (Mertens et al., 1994), (Terrière et al., 1997).
Material Science and Crystallography
The crystal structure analysis of related compounds has provided insights into the molecular arrangements and bonding interactions within the crystal lattice. These studies can inform the design and synthesis of new materials with desired physical properties, such as polymorphism, which is crucial for the pharmaceutical industry and materials science (Yasuoka et al., 1969).
Microbiology and Antibacterial Research
Compounds structurally similar to this compound have been explored for their antibacterial properties, particularly in the inhibition of cell division in bacteria such as Bacillus subtilis. This line of research is pivotal for the development of new antibiotics and understanding the mechanism of action of potential antibacterial agents (Ohashi et al., 1999).
Molecular Modeling and Drug Design
Studies on the molecular structure and intermolecular interactions of similar compounds, through techniques like X-ray diffraction and DFT calculations, provide valuable information for the rational design of drugs. Understanding the conformational preferences and electronic properties of these molecules can help in predicting their reactivity and interactions with biological targets, aiding in the design of more effective drugs (Karabulut et al., 2014).
Antiviral Research
N-Phenylbenzamide derivatives, which share a core structure with this compound, have demonstrated antiviral activity against Enterovirus 71 (EV 71), showing promise in the search for treatments against viral infections. This suggests potential research pathways for this compound derivatives in antiviral drug development (Ji et al., 2013).
Properties
IUPAC Name |
4-bromo-3-methoxy-N-propylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-6-13-11(14)8-4-5-9(12)10(7-8)15-2/h4-5,7H,3,6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZWWSFZPXHPKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674712 | |
Record name | 4-Bromo-3-methoxy-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-38-7 | |
Record name | 4-Bromo-3-methoxy-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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